N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide
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Description
“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The triazolo[4,3-b]pyridazine core is fused with a cyclobutyl ring and an azetidinyl ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . These synthetic approaches are often used to create a wide range of applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolo[4,3-b]pyridazine core fused with a cyclobutyl ring and an azetidinyl ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of various reagents and conditions . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide valuable information about the chemical structure and the types of bonds present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be studied using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They interact with a variety of enzymes and receptors, making them versatile in their biological activities .
Mode of Action
Similar compounds have been found to inhibit enzymes involved in cancer progression, such as parp-1 and egfr . The ability of these compounds to accept and donate hydrogen bonds allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit a variety of enzymes, affecting multiple biochemical pathways . For example, they can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit potent antiproliferative activities against various cell lines . They work by inhibiting enzymes involved in cancer progression, leading to apoptosis in cancer cells .
Future Directions
The future directions in the research of such compounds often involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The development of new synthetic approaches and the exploration of their diverse pharmacological activities are areas of ongoing research .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2S/c1-21(27(25,26)23-9-2-3-10-23)14-11-22(12-14)16-8-7-15-18-19-17(24(15)20-16)13-5-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWDHZRVECKMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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